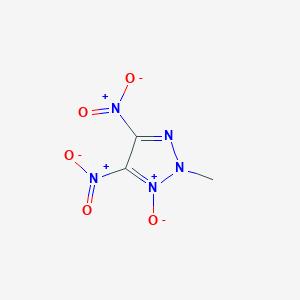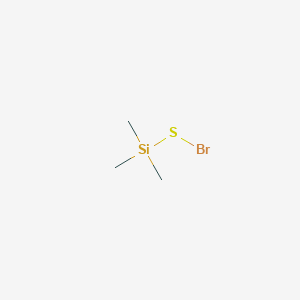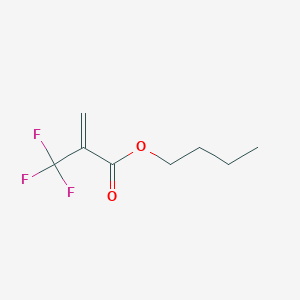
1,8-Dichloro-6-(chloromethyl)-2-methylocta-2,6-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Dichloro-6-(chloromethyl)-2-methylocta-2,6-diene is an organic compound that belongs to the class of chlorinated hydrocarbons. These compounds are characterized by the presence of chlorine atoms attached to carbon atoms in their molecular structure. Chlorinated hydrocarbons are often used in various industrial applications due to their chemical stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dichloro-6-(chloromethyl)-2-methylocta-2,6-diene typically involves the chlorination of a suitable precursor compound. The reaction conditions may include the use of chlorine gas or other chlorinating agents under controlled temperature and pressure conditions. Catalysts such as iron or aluminum chloride may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. The reaction is carried out in reactors designed to handle the corrosive nature of chlorine gas. Safety measures are essential to prevent the release of chlorine gas into the environment.
Analyse Chemischer Reaktionen
Types of Reactions
1,8-Dichloro-6-(chloromethyl)-2-methylocta-2,6-diene can undergo various chemical reactions, including:
Substitution Reactions: Chlorine atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction can lead to the removal of chlorine atoms, resulting in the formation of less chlorinated compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different functional groups, while oxidation and reduction reactions can lead to various degrees of chlorination.
Wissenschaftliche Forschungsanwendungen
1,8-Dichloro-6-(chloromethyl)-2-methylocta-2,6-diene may have applications in several fields, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Potential use in studying the effects of chlorinated hydrocarbons on biological systems.
Medicine: Investigated for its potential therapeutic properties or as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,8-Dichloro-6-(chloromethyl)-2-methylocta-2,6-diene involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine atoms can influence the compound’s reactivity and binding affinity. The pathways involved may include the activation or inhibition of specific biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dichloroethane: A widely used chlorinated hydrocarbon with applications in the production of vinyl chloride.
1,1,1-Trichloroethane: Used as a solvent and in the production of other chemicals.
Chloroform: Known for its use as an anesthetic and solvent.
Uniqueness
1,8-Dichloro-6-(chloromethyl)-2-methylocta-2,6-diene is unique due to its specific molecular structure, which may confer distinct chemical and physical properties
Eigenschaften
| 112642-59-8 | |
Molekularformel |
C10H15Cl3 |
Molekulargewicht |
241.6 g/mol |
IUPAC-Name |
1,8-dichloro-6-(chloromethyl)-2-methylocta-2,6-diene |
InChI |
InChI=1S/C10H15Cl3/c1-9(7-12)3-2-4-10(8-13)5-6-11/h3,5H,2,4,6-8H2,1H3 |
InChI-Schlüssel |
BEWXKOHVUWVSFA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(=CCCl)CCl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(E)-Benzylideneamino]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B14318786.png)
![Diethyl {4-[2-(oct-1-yn-1-yl)phenyl]but-3-yn-1-yl}propanedioate](/img/structure/B14318787.png)


![(1E)-N-Benzyl-1-[1-(chloromethyl)cyclohexyl]ethan-1-imine](/img/structure/B14318806.png)

